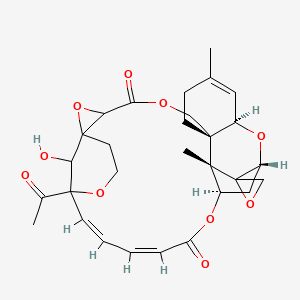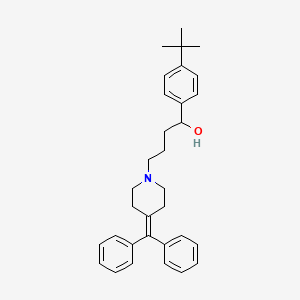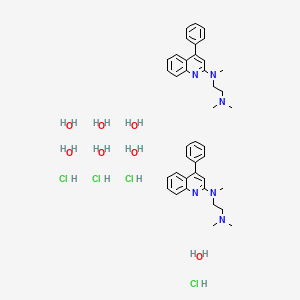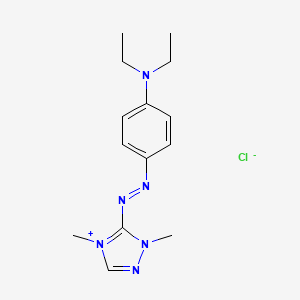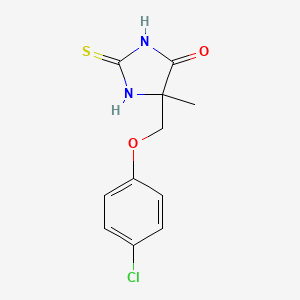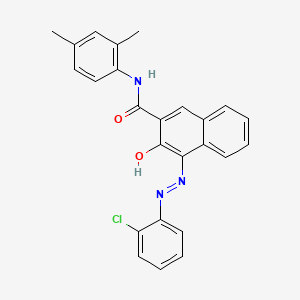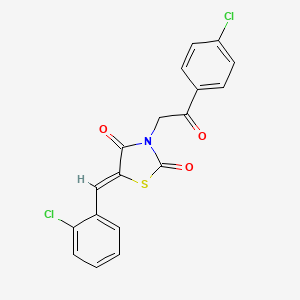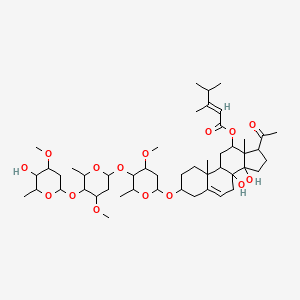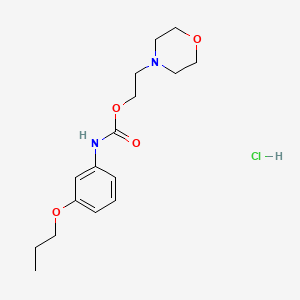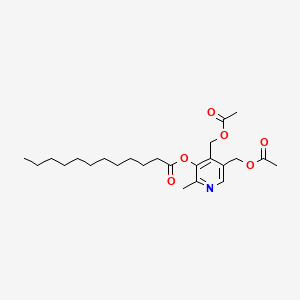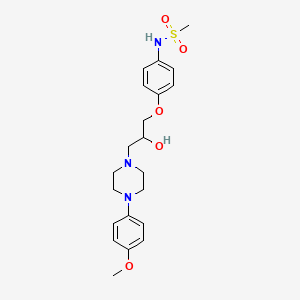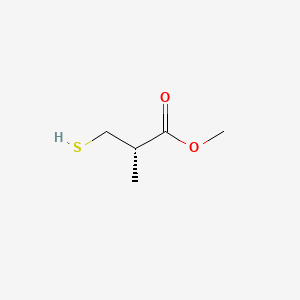
Methyl (S)-(-)-3-mercapto-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-(-)-3-mercapto-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thiol group (-SH) and a methyl ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-(-)-3-mercapto-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of (S)-(-)-3-mercapto-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-(-)-3-mercapto-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Methyl (S)-(-)-3-mercapto-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which methyl (S)-(-)-3-mercapto-2-methylpropanoate exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simple thiol with a strong odor, used as a warning agent in natural gas.
Methyl 3-mercaptopropanoate: Similar structure but lacks the chiral center.
Ethyl (S)-(-)-3-mercapto-2-methylpropanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl (S)-(-)-3-mercapto-2-methylpropanoate is unique due to its chiral center, which can impart specific stereochemical properties to the molecules it interacts with. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.
Properties
CAS No. |
86961-10-6 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
methyl (2S)-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8)5(6)7-2/h4,8H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
PXSVQMKXJZTWPN-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CS)C(=O)OC |
Canonical SMILES |
CC(CS)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


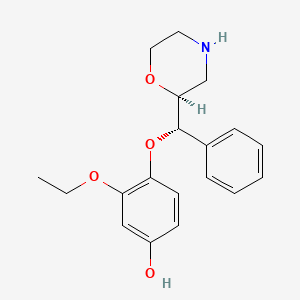
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)

